molecular formula C7H11NO3 B1281105 Ethyl 2-oxopyrrolidine-3-carboxylate CAS No. 36821-26-8

Ethyl 2-oxopyrrolidine-3-carboxylate

Cat. No.: B1281105
CAS No.: 36821-26-8
M. Wt: 157.17 g/mol
InChI Key: FHHMWJMUMOYGQW-UHFFFAOYSA-N
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Description

Ethyl 2-oxopyrrolidine-3-carboxylate (CAS 36821-26-8) is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a pyrrolidone ring, a prevalent structural motif in numerous biologically active molecules, and serves as a key synthetic intermediate for the development of novel pharmacophores. Recent scientific investigations highlight the significant research value of this core structure. Studies demonstrate that 5-oxopyrrolidine-3-carboxylic acid derivatives are promising scaffolds for developing novel agents against multidrug-resistant pathogens . Specifically, such derivatives have shown structure-dependent antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Clostridioides difficile , as well as against drug-resistant fungal species such as Candida auris . Furthermore, research indicates that related 5-oxopyrrolidine derivatives exhibit potent anticancer properties in various human cancer cell models, including triple-negative breast cancer, prostate cancer, and melanoma, making them attractive for oncology research programs . Researchers utilize this ester in multi-step syntheses, for instance, as a precursor to hydrazides for the subsequent generation of hydrazone-based compound libraries . The compound requires specific storage conditions to maintain stability; it should be kept sealed in a dry environment, preferably at 2-8°C . This product is intended for research applications only and is not classified as a drug or consumer product. It is not intended for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

ethyl 2-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-8-6(5)9/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHMWJMUMOYGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507308
Record name Ethyl 2-oxopyrrolidine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36821-26-8
Record name Ethyl 2-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-oxopyrrolidine-3-carboxylate
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Preparation Methods

Cyclization of Alkyl Pent-2-enoate Derivatives

This method involves the cyclization of alkyl pent-2-enoate precursors to form the pyrrolidine core. Key steps include:

  • Hydrogenation : Alkyl pent-2-ynoate is hydrogenated to alkyl pent-2-enoate using catalysts like Lindlar or Raney nickel.
  • Cyclization : The enoate undergoes cyclization under acidic or basic conditions to form 2-oxopyrrolidine-3-carboxylate.
  • Reduction : Borane or sodium borohydride reduces the lactam to a dihydro intermediate, followed by dehydration to yield the final product.

Example Reaction Scheme :

Alkyl pent-2-ynoate → (H₂, catalyst) → Alkyl pent-2-enoate → (cyclization) → 2-oxopyrrolidine-3-carboxylate  
Parameter Conditions Yield Reference
Solvent Methanol, ethanol, or toluene
Temperature 0°C to reflux
Catalyst Lindlar, Raney nickel, or Pd/C

Reaction of Alpha-Pyrrolidone with Inorganic Bases

This scalable method replaces hazardous organic bases with inorganic alternatives:

  • Deprotonation : Alpha-pyrrolidone reacts with NaOH or KOH in solvents like toluene, THF, or DMF.
  • Alkylation : The resulting enolate is treated with 2-bromo ethyl butyrate to form the ester.

Optimized Protocol :

  • Step 1 : Alpha-pyrrolidone (40 g) + NaOH (21 g) in toluene (200 mL) at 60–70°C for 2.5 hrs.
  • Step 2 : Add 2-bromo ethyl butyrate (128 g) at 60–80°C for 4 hrs.
Parameter Value Yield Reference
Solvent Toluene, THF, or DMF 87–99%
Base NaOH or KOH
Reaction Time 4–6 hrs

Reduction of 2-Oxopyrrolidine-3-Carboxylic Acid Derivatives

This route employs borohydride reduction:

  • Reduction : Sodium borohydride reduces the lactam carbonyl to an alcohol in dichloromethane.
  • Dehydration : Acidic or thermal conditions eliminate water, regenerating the lactam.

Key Reaction :

2-oxopyrrolidine-3-carboxylate + NaBH₄ → Alcohol intermediate → (H⁺/Δ) → Ethyl 2-oxopyrrolidine-3-carboxylate  
Parameter Conditions Yield Reference
Reducing Agent NaBH₄, LiAlH₄ 43%
Solvent Dichloromethane, ethanol
Temperature 0°C to RT

Multi-Component Reactions (MCRs)

MCRs enable one-pot synthesis using diverse substrates:

  • Component Mixing : Sodium diethyl oxalacetate, furfural, and ethylamine react under mild conditions to form intermediates.
  • Cyclization : Intramolecular nucleophilic attack forms the pyrrolidine ring.

Example Protocol :

  • Sodium diethyl oxalacetate + Furfural + Ethylamine → Intermediate → Cyclization → Product.
Parameter Conditions Yield Reference
Solvent Dichloromethane, ethyl acetate 43%
Catalyst TFA (trifluoroacetic acid)
Time 8–24 hrs

Industrial-Scale Synthesis

Industrial methods prioritize cost-efficiency and safety:

  • Continuous Flow Processes : Use automated reactors for precise temperature control.
  • Solvent Recycling : Toluene or THF is recycled to minimize waste.

Key Advantages :

  • High Yield : >85% in optimized conditions.
  • Low Cost : Inorganic bases replace expensive alkylating agents.

Comparative Analysis of Methods

Method Advantages Limitations
Cyclization of enoate High regioselectivity Requires catalysts
Inorganic base alkylation Scalable, low cost Limited functional group tolerance
Borohydride reduction Mild conditions Moderate yields
MCR Atom economy Complex purification

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Ethyl 2-oxopyrrolidine-3-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of heterocycles and other complex molecules, which are essential in medicinal chemistry. The compound is often utilized in asymmetric synthesis, particularly in aldol reactions, to create chiral centers necessary for biologically active compounds.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Aldol ReactionsUsed as a chiral pool starting material
Heterocycle FormationForms various heterocycles
Pharmaceutical SynthesisIntermediate for drug development

Biological Applications

Enzyme Mechanisms and Biochemical Pathways
In biological research, this compound is employed to study enzyme mechanisms. It interacts with enzymes involved in the synthesis of pyrrolidine derivatives, which are significant in drug design. Its ability to modulate enzyme activity makes it a valuable tool for investigating cellular processes and signaling pathways.

Antioxidant Properties
This compound exhibits potential antioxidant properties, which can help mitigate oxidative stress in cells. By neutralizing reactive oxygen species (ROS), it may play a role in preventing diseases such as cancer and cardiovascular disorders.

Medicinal Chemistry

Drug Development
this compound is being explored for its application in developing drugs targeting neurological disorders and cancer. Its biochemical properties allow researchers to design compounds that can effectively interact with biological targets .

Case Study: Anticancer Activity
Recent studies have demonstrated the anticancer potential of derivatives of this compound. For instance, compounds synthesized from this precursor have shown promising activity against various cancer cell lines, indicating its utility in creating novel therapeutic agents .

Industrial Applications

Agrochemicals and Dyestuffs
Beyond medicinal applications, this compound is utilized in producing agrochemicals and dyestuffs. Its chemical properties facilitate reactions that are beneficial in the formulation of these products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Ethyl 4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate (CAS 171054-81-2)
  • Structure : Features a 4-chlorophenyl group at the 1-position of the pyrrolidine ring.
  • Properties: The chlorophenyl substituent increases molecular weight (C₁₃H₁₃ClNO₃, 281.70 g/mol) and introduces electron-withdrawing effects, enhancing stability toward nucleophilic attack.
  • Synthesis : Prepared via multi-step routes involving aromatic substitution reactions, with yields influenced by steric and electronic factors .
Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate (CAS 90609-07-7)
  • Structure : Contains two methyl groups at the 4-position of the pyrrolidine ring.
  • The steric bulk may reduce reactivity in ring-opening reactions compared to the unsubstituted compound .
  • Toxicity : Classified as Category 4 for acute oral toxicity (more toxic than the parent compound) and similar irritation hazards .
Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (CAS 106556-66-5)
  • Structure : Dimethyl groups at the 2-position and a lactam carbonyl at the 3-position.
  • Properties: The 2,2-dimethyl substitution creates significant steric hindrance, affecting conformational flexibility.

Functional Group Modifications

Ethyl 3-oxopyrrolidine-1-carboxylate (CAS 73193-55-2)
  • Structure: Lacks the 2-oxo group, resulting in a non-lactam pyrrolidine.
  • Reactivity : The absence of the lactam carbonyl reduces electrophilicity, making it less reactive in amidation or hydrolysis reactions compared to 2-oxo derivatives .
Benzyl 2-oxopyrrolidine-1-carboxylate
  • Structure : Substituted with a benzyloxycarbonyl group at the 1-position.
  • Applications : Used as an intermediate in the synthesis of hydroxylated pyrrolidines (e.g., via LiEt₃BH reduction to benzyl 2-hydroxypyrrolidine-1-carboxylate ) .

Biological Activity

Ethyl 2-oxopyrrolidine-3-carboxylate is an organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H11NO3C_7H_{11}NO_3 and a molecular weight of approximately 157.17 g/mol. The compound features a pyrrolidine ring structure that includes both a ketone and a carboxylate functional group, making it reactive in various chemical environments. It appears as a colorless to pale yellow liquid or solid with a melting point between 71 °C to 75 °C .

Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It is believed to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells. This property is crucial for mitigating the effects of diseases such as cancer and cardiovascular disorders.

Enzyme Interactions
The compound interacts with various enzymes, influencing metabolic pathways. It has been shown to modulate enzyme activity, either by acting as an inhibitor or an activator, which can lead to significant changes in cellular responses.

Biological Activity

Antitumor Potential
this compound has been studied for its potential as an antitumor agent. In vitro studies suggest that it may influence metabolic processes associated with cancer cell proliferation. For example, it has been used in the synthesis of chiral β-amino acids, which are important for developing new anticancer drugs .

Cellular Effects
The compound affects various cellular processes, including gene expression and cell signaling pathways. Its ability to influence these processes makes it a valuable candidate for further research in drug development.

Research Applications

This compound serves multiple roles in scientific research:

  • Synthesis of Chiral Compounds : It is utilized as a chiral pool starting material for synthesizing various biologically active molecules. This includes its application in asymmetric aldol reactions, which are vital for creating complex chiral structures necessary in pharmaceuticals.
  • Drug Development : The compound is involved in developing drugs targeting neurological disorders and cancer, highlighting its importance in medicinal chemistry.
  • Industrial Uses : Beyond medicinal applications, it finds utility in producing agrochemicals and dyestuffs due to its reactive properties.

Case Studies

A notable study explored the effects of this compound on A549 human lung adenocarcinoma cells. The results indicated that treatment with this compound significantly reduced cell viability, demonstrating its potential anticancer activity (Table 1) .

Treatment ConditionCell Viability (%)Statistical Significance
Control100-
This compound (100 µM)63.4p < 0.05
Cisplatin (control)19.7p < 0.001

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 2-oxopyrrolidine-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Answer: this compound is synthesized via cyclization reactions. For example, intramolecular aza-Wittig cyclization of ethyl 1-(2-azido-acetyl)-2-oxopyrrolidine-3-carboxylate yields tetrahydroimidazole derivatives (36% yield) under reflux conditions in toluene . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (25–80°C), and catalyst loading (e.g., triphenylphosphine for aza-Wittig). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Answer:

  • NMR (¹H/¹³C): Confirms molecular structure and purity. Key signals include ester carbonyl (δ ~170 ppm in ¹³C) and pyrrolidone ring protons (δ 2.5–4.0 ppm in ¹H) .
  • XRD: Resolves crystal packing and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) refine structures, as demonstrated for related dihydropyridine carboxylates, revealing planar conformations and bifurcated N–H⋯(O,O) interactions .
  • IR: Identifies carbonyl stretches (C=O at ~1740 cm⁻¹) and lactam bands (~1680 cm⁻¹) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Answer: The compound is classified under GHS as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

  • Answer:

  • Density Functional Theory (DFT): Models transition states and reaction pathways for cyclization or nucleophilic additions. For example, DFT predicts regioselectivity in pyrrolidine ring functionalization .
  • Molecular Docking: Screens interactions with biological targets (e.g., enzymes), guiding drug design. Validated with experimental IC₅₀ values from enzyme inhibition assays .
  • Molecular Dynamics (MD): Simulates solvation effects and stability in physiological conditions (e.g., aqueous buffers at 310 K) .

Q. What strategies address diastereoselectivity challenges in synthesizing this compound derivatives?

  • Answer:

  • Chiral Catalysts: Asymmetric hydrogenation using Ru-BINAP complexes achieves enantiomeric excess (ee >90%) .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor syn-diastereomers via dipole stabilization, while nonpolar solvents (toluene) promote anti-products .
  • Analytical Validation: Diastereomeric ratios are quantified via chiral HPLC (Chiralpak AD-H column) or XRD to confirm absolute configuration .

Q. How is this compound utilized as a precursor in heterocyclic compound synthesis?

  • Answer:

  • Pyrrolo-imidazoles: Cyclization with azides yields 2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole, a scaffold for kinase inhibitors .
  • Pyridine Derivatives: Ring expansion via oxidation (e.g., MnO₂) produces ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, a precursor for antitumor agents .
  • Functionalization: Alkylation at the pyrrolidine nitrogen introduces substituents for SAR studies in drug discovery .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxopyrrolidine-3-carboxylate
Reactant of Route 2
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Ethyl 2-oxopyrrolidine-3-carboxylate

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